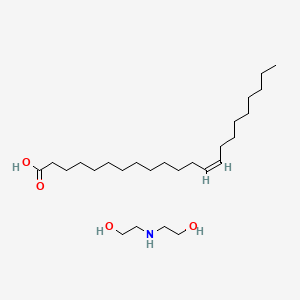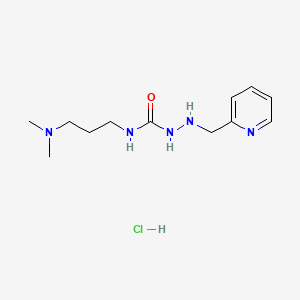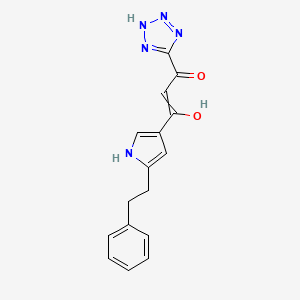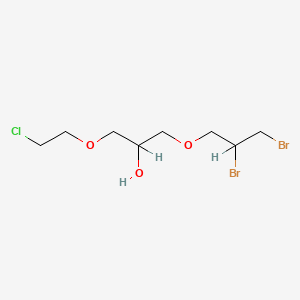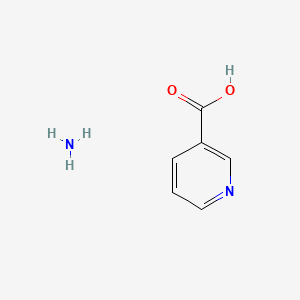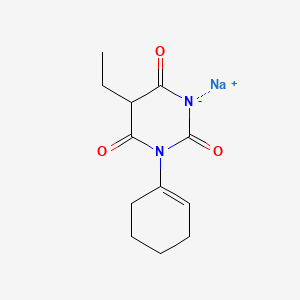
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound is characterized by the presence of a cyclohexene ring attached to the barbiturate core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate typically involves the reaction of 1-cyclohexen-1-ylamine with diethyl malonate, followed by cyclization and subsequent reaction with sodium ethoxide. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium chloride in aqueous solution.
Major Products:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various barbiturate salts depending on the substituting cation.
Applications De Recherche Scientifique
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Comparaison Avec Des Composés Similaires
Sodium 5-ethylbarbiturate: Lacks the cyclohexene ring, resulting in different pharmacological properties.
Sodium 1-(1-cyclohexen-1-yl)-5-methylbarbiturate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in potency and duration of action.
Uniqueness: Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate is unique due to the presence of the cyclohexene ring, which imparts distinct chemical reactivity and pharmacological effects compared to other barbiturates. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
94201-50-0 |
|---|---|
Formule moléculaire |
C12H15N2NaO3 |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
sodium;1-(cyclohexen-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h6,9H,2-5,7H2,1H3,(H,13,15,17);/q;+1/p-1 |
Clé InChI |
RKVKFVQTWSKNSA-UHFFFAOYSA-M |
SMILES canonique |
CCC1C(=O)[N-]C(=O)N(C1=O)C2=CCCCC2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



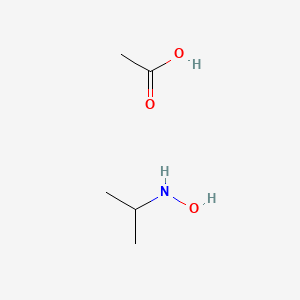
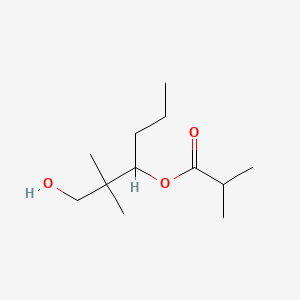

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)

